molecular formula C18H22O3 B1202159 CID 191555 CAS No. 60398-18-7

CID 191555

Cat. No.: B1202159
CAS No.: 60398-18-7
M. Wt: 286.4 g/mol
InChI Key: TVSJVIZRKSYPGW-UHFFFAOYSA-N
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Description

CID 191555, as referenced in PubChem, is a numerical identifier assigned to a chemical compound within the PubChem database. Instead, references to "this compound" appear in unrelated contexts, such as population statistics () and personal information listings ().

Given this discrepancy, the following sections will focus on methodological frameworks for comparing similar compounds using PubChem data and highlight examples from the evidence where analogous analyses are applied to other CIDs.

Properties

CAS No.

60398-18-7

Molecular Formula

C18H22O3

Molecular Weight

286.4 g/mol

InChI

InChI=1S/C18H22O3/c1-18-11-10-14-13(15(18)7-9-17(18)21)5-3-2-4-12(19)6-8-16(14)20/h3-4,13-15H,5-11H2,1H3

InChI Key

TVSJVIZRKSYPGW-UHFFFAOYSA-N

SMILES

CC12CCC3C(C1CCC2=O)CC=C=CC(=O)CCC3=O

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC=C=CC(=O)CCC3=O

Synonyms

(4R)-5,10-secoestra-4,5-diene-3,10,17-trione

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 191555 involves specific synthetic routes and reaction conditions. The synthetic methods typically include the use of cationic lipid-based liposomes for the delivery of RNA . The reaction conditions are carefully controlled to ensure the stability and efficacy of the compound.

Industrial Production Methods: Industrial production methods for this compound are designed to scale up the synthesis process while maintaining the quality and purity of the compound. These methods often involve advanced techniques such as microwave-assisted acid digestion and hot plate digestion for sample preparation .

Chemical Reactions Analysis

Types of Reactions: CID 191555 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include acids, bases, and other catalytic agents. The reaction conditions are optimized to achieve the desired products with high yield and purity.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often analyzed using techniques such as electrospray ionization mass spectrometry to elucidate their structures .

Scientific Research Applications

CID 191555 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic reactions. In biology, it is studied for its potential role in cellular processes and molecular interactions. In medicine, this compound is explored for its therapeutic potential, particularly in the delivery of RNA-based treatments . In industry, the compound is utilized in the development of new materials and technologies.

Mechanism of Action

The mechanism of action of CID 191555 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction is crucial for understanding the compound’s biological and therapeutic effects .

Comparison with Similar Compounds

Methodological Framework for Comparing Similar Compounds

The comparison of chemical compounds typically involves structural, functional, and pharmacological analyses. Key parameters include:

  • Structural similarity (e.g., backbone alignment, functional groups).
  • Physicochemical properties (e.g., molecular weight, solubility, logP).
  • Biological activity (e.g., enzyme inhibition, receptor binding).
  • Synthetic accessibility (e.g., reaction pathways, yields).

Examples from the evidence illustrate these principles:

Structural Overlays : (Fig. 8) compares steroid derivatives (e.g., taurocholic acid [CID 6675] and taurolithocholic acid [CID 439763]) using 3D overlays to highlight shared steroid backbones and sulfonic acid modifications .

Bioactivity Profiles : discusses Nrf2 inhibitors (e.g., CID 46907796) compared to ChEMBL compounds, emphasizing IC₅₀ values (4.908 µM) and structural motifs like aromatic rings and hydroxyl groups .

Derivative Analysis: evaluates oscillatoxin derivatives (e.g., CID 101283546 vs. CID 185389), noting that methylation at the C-30 position alters toxicity and binding affinity .

Comparative Analysis of Structurally Related Compounds (Case Studies)

Case Study 1: Steroid Derivatives ()

Parameter Taurocholic Acid (CID 6675) Taurolithocholic Acid (CID 439763)
Molecular Formula C₂₆H₄₅NO₆S C₂₆H₄₅NO₅S
Key Functional Group Sulfonic acid, hydroxyl groups Sulfonic acid, fewer hydroxyls
Biological Role Bile acid transporter substrate Potent ASBT inhibitor
3D Overlay Match 85% backbone alignment 78% alignment with TC

Key Finding : The reduction of hydroxyl groups in CID 439763 enhances its inhibitory potency against the apical sodium-dependent bile acid transporter (ASBT) compared to CID 6675 .

Case Study 2: Nrf2 Inhibitors ()

Parameter CID 46907796 ChEMBL 1724922
IC₅₀ 4.908 µM 2.3 µM
Structural Motif Bicyclic aromatic system Mono-aromatic with nitro group
Solubility (Log S) -3.2 -2.8
Synthetic Steps 6-step synthesis (72% yield) 4-step synthesis (85% yield)

Key Finding : Despite lower potency, CID 46907796 exhibits better metabolic stability due to reduced electrophilic nitro groups .

Case Study 3: Oscillatoxin Derivatives ()

Parameter Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389)
Molecular Formula C₃₃H₅₀O₈ C₃₄H₅₂O₈
Modification Native structure Methylation at C-30
Toxicity (LD₅₀) 0.8 mg/kg (mouse) 1.5 mg/kg (mouse)
Binding to PPARγ Kd = 12 nM Kd = 28 nM

Key Finding : Methylation reduces toxicity but also weakens PPARγ binding affinity, suggesting a trade-off between safety and efficacy .

Challenges in Comparative Studies

Data Consistency : and emphasize the importance of standardized tables for molecular formulas and SMILES strings to enable accurate comparisons .

Contextual Relevance : highlights the need to cross-validate CID-PMID associations to avoid misinterpreting chemical mentions in literature .

Structural Complexity : cautions against overcrowding figures with chemical structures, advocating for focused comparisons (e.g., 2–3 compounds per graphic) .

Q & A

Q. How can I optimize the synthesis of CID 191555 for reproducibility in academic settings?

Methodological guidance:

  • Begin by reviewing existing synthetic protocols in peer-reviewed literature, focusing on reaction conditions (e.g., solvent, temperature, catalysts). For novel compounds, use stepwise purification techniques (e.g., column chromatography, recrystallization) and validate purity via HPLC or NMR .
  • Document all experimental parameters meticulously, including batch-specific variations, to identify critical factors affecting yield. Use control experiments to isolate variables (e.g., stirring rate, reagent stoichiometry) .

Q. What characterization techniques are most effective for verifying the structural identity of this compound?

Methodological guidance:

  • Combine spectroscopic methods: ¹H/¹³C NMR for functional group analysis, FT-IR for bond vibrations, and mass spectrometry (HRMS or ESI-MS) for molecular weight confirmation. For crystalline samples, X-ray diffraction provides definitive structural proof .
  • Cross-validate results with computational tools (e.g., DFT simulations) to reconcile spectral data with theoretical predictions .

Advanced Research Questions

Q. How can I resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

Methodological guidance:

  • Conduct sensitivity analyses on computational models (e.g., adjusting basis sets or solvation parameters in DFT). Compare outcomes with experimental kinetics data (e.g., Arrhenius plots) to identify discrepancies .
  • Use multivariate analysis to isolate confounding variables (e.g., solvent polarity, temperature gradients). Replicate experiments under controlled conditions to test hypotheses .

Q. What strategies are recommended for designing a robust structure-activity relationship (SAR) study involving this compound?

Methodological guidance:

  • Employ a PICO framework (Population: target biological system; Intervention: structural analogs; Comparison: baseline activity; Outcome: efficacy metrics) to define variables .
  • Prioritize derivatives with systematic modifications (e.g., substituent groups, stereochemistry). Use high-throughput screening or molecular docking to assess binding affinity trends .

Q. How should I address inconsistent biological assay results for this compound across different cell lines?

Methodological guidance:

  • Perform meta-analysis of existing data to identify cell line-specific factors (e.g., membrane permeability, metabolic activity). Validate findings with orthogonal assays (e.g., Western blotting vs. ELISA) .
  • Use replicate experiments (n ≥ 3) and statistical tools (e.g., ANOVA with post-hoc tests) to quantify variability. Report confidence intervals to contextualize significance .

Methodological Frameworks and Tools

Q. What frameworks ensure rigor in formulating research questions about this compound?

  • Apply the FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
  • For interdisciplinary studies, integrate PICOT (Population, Intervention, Comparison, Outcome, Timeframe) to align objectives with experimental design .

Q. How can I ensure my data on this compound meets publication standards for reproducibility?

  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
  • Provide raw data (e.g., NMR spectra, crystallographic files) in supplementary materials.
  • Use standardized nomenclature (IUPAC) and cite established protocols for synthesis and characterization .

Data Presentation Guidelines

Table 1 : Example Data Reporting Template for this compound

ParameterMethod UsedObserved ValueReference Standard
Melting PointDifferential Scanning Calorimetry156–158°CUSP ⟨741⟩
Solubility (H₂O)Shake-flask method2.3 mg/mLOECD 105

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